molecular formula C20H22N4 B2975944 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-83-2

1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2975944
CAS No.: 611197-83-2
M. Wt: 318.424
InChI Key: GXCQILFRWOPLSP-UHFFFAOYSA-N
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Description

1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound notable for its multifaceted applications across various scientific domains. As a derivative of pyrido[1,2-a]benzimidazole, it holds promise in medicinal chemistry, biological research, and industrial applications due to its unique structural properties and reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process starting with the preparation of the pyrido[1,2-a]benzimidazole core. This process often includes the following steps:

  • Initial Synthesis: : The core structure is synthesized through the cyclization of an appropriate precursor, generally under acidic or basic conditions. Common reagents include hydrazine derivatives, isocyanides, and aldehydes.

  • Amidation and Cyclization: : The cyclopentylamino group is introduced via nucleophilic substitution reactions involving suitable amine precursors.

  • Functional Group Modification: : The isopropyl group is incorporated via alkylation reactions, often using isopropyl halides or alcohols in the presence of a base.

  • Final Cyclization and Nitrile Introduction: : The nitrile group is generally introduced in the final step, typically through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods: Industrial-scale production may leverage continuous flow synthesis techniques, optimizing temperature and pressure conditions to enhance yield and purity. Catalysts and automated reaction monitoring systems are often employed to ensure consistency and efficiency in large-batch synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group and the benzimidazole core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can convert the nitrile group to an amine or other functional groups, using reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The pyrido[1,2-a]benzimidazole core can undergo electrophilic and nucleophilic substitution reactions, enabling functionalization at various positions.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation (e.g., palladium on carbon).

  • Substitution: : Alkyl halides for alkylation, halogenating agents for halogenation, and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products:

  • Oxidation: : Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: : Amines or other reduced functional groups.

  • Substitution: : Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

  • Molecular Probes: : Used as a scaffold for developing molecular probes to study enzyme activity and protein-ligand interactions.

  • Catalysts: : Modified derivatives serve as catalysts in organic synthesis, promoting specific transformations with high selectivity.

Biology

  • Drug Discovery: : Serves as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.

  • Biological Markers: : Used in assays to detect and quantify biological markers associated with diseases.

Medicine

  • Therapeutics: : Potential therapeutic agent for diseases like cancer, due to its ability to modulate specific molecular pathways.

  • Diagnostics: : Employed in diagnostic imaging and as a component of diagnostic kits for various diseases.

Industry

  • Material Science: : Incorporated into the design of advanced materials with specific electronic, photonic, or mechanical properties.

  • Agriculture: : Utilized in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, modulating their activity. The precise mechanism often involves binding to the active site of enzymes or receptors, inhibiting or activating their functions. Pathways involved may include signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Structural Uniqueness: : 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile features a unique combination of functional groups that contribute to its distinct reactivity and biological activity.

  • Functional Diversity: : Compared to other pyrido[1,2-a]benzimidazole derivatives, this compound exhibits broader applicability in drug discovery and material science due to its versatile chemical properties.

List of Similar Compounds

  • Pyrido[1,2-a]benzimidazole derivatives with different alkyl or aryl substituents.

  • Compounds with similar core structures, such as benzimidazole derivatives with varying side chains.

This compound's versatility makes it a valuable asset in numerous scientific fields, continually driving research and innovation.

Properties

IUPAC Name

1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQILFRWOPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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